molecular formula C10H16Cl2N2 B598053 [Cyclopropyl(4-methylpyridin-2-YL)methyl]amine dihydrochloride CAS No. 1203308-27-3

[Cyclopropyl(4-methylpyridin-2-YL)methyl]amine dihydrochloride

Cat. No.: B598053
CAS No.: 1203308-27-3
M. Wt: 235.152
InChI Key: BCANMLNURNBWSI-UHFFFAOYSA-N
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Description

[Cyclopropyl(4-methylpyridin-2-YL)methyl]amine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyclopropyl group attached to a pyridine ring, which is further connected to a methylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Cyclopropyl(4-methylpyridin-2-YL)methyl]amine dihydrochloride typically involves the following steps:

    Formation of the Pyridine Derivative: The initial step involves the preparation of 4-methylpyridine, which serves as the core structure.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[Cyclopropyl(4-methylpyridin-2-YL)methyl]amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

[Cyclopropyl(4-methylpyridin-2-YL)methyl]amine dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [Cyclopropyl(4-methylpyridin-2-YL)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The cyclopropyl group and pyridine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Shares the cyclopropyl group but lacks the pyridine ring.

    4-Methylpyridine: Contains the pyridine ring but lacks the cyclopropyl and amine groups.

    N-Methylpyridin-2-amine: Similar structure but without the cyclopropyl group.

Uniqueness

[Cyclopropyl(4-methylpyridin-2-YL)methyl]amine dihydrochloride is unique due to the combination of the cyclopropyl group, pyridine ring, and amine group. This unique structure imparts specific chemical and biological properties, making it valuable in various research applications.

Properties

IUPAC Name

cyclopropyl-(4-methylpyridin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-7-4-5-12-9(6-7)10(11)8-2-3-8;;/h4-6,8,10H,2-3,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCANMLNURNBWSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(C2CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679008
Record name 1-Cyclopropyl-1-(4-methylpyridin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203308-27-3
Record name 1-Cyclopropyl-1-(4-methylpyridin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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